molecular formula C12H15BN2O3 B1447352 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid CAS No. 2056937-90-5

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid

Cat. No.: B1447352
CAS No.: 2056937-90-5
M. Wt: 246.07 g/mol
InChI Key: HLCOOOHLAYTVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid (CAS 2056937-90-5) is a boronic acid derivative with a molecular weight of 246.07 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a building block for the preparation of indazolylboronic esters, which are utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct novel biaromatic scaffolds . A significant application documented in recent scientific literature is its use in the synthesis of indazole–quinolone hybrids, which are being investigated as potential anti-virulence agents against the multi-drug resistant bacterium Pseudomonas aeruginosa . These hybrids are designed to act as quorum sensing inhibitors, specifically targeting the Pqs system to reduce bacterial pathogenicity by inhibiting biofilm formation and the production of virulence factors like pyocyanin, without exerting bacteriostatic effects . The compound has a molecular formula of C12H15BN2O3 and should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(oxan-2-yl)indazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCOOOHLAYTVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound generally involves three key stages:

Formation of the N-(Tetrahydro-2H-pyran-2-yl) Indazole Core

One common synthetic approach starts with the cyclization of appropriate precursors such as 2-aminobenzonitrile and tetrahydropyran-2-carbaldehyde under basic conditions. This reaction typically proceeds via condensation followed by cyclization to form the indazole ring system bearing the tetrahydro-2H-pyran-2-yl substituent at the nitrogen (N-1) position.

  • Reaction conditions: Heating in ethanol or methanol with a base catalyst.
  • Yields: Moderate to good yields reported depending on reaction optimization.

This method is supported by experimental procedures where 2-aminobenzonitrile reacts with tetrahydropyran-2-carbaldehyde, facilitating the formation of the indazole ring with the tetrahydropyran substituent.

Introduction of the Boronic Acid Group at the 4-Position

The boronic acid moiety is typically introduced via a palladium-catalyzed borylation reaction. The key steps include:

  • Starting material: Halogenated indazole intermediate (e.g., 4-bromo- or 4-chloro-indazole derivative).
  • Reagents: Bis(pinacolato)diboron or similar boron sources.
  • Catalyst: Palladium complexes, such as Pd(dppf)Cl2, under mild conditions.
  • Solvent: Commonly tetrahydrofuran (THF) or dioxane.
  • Base: Potassium acetate or carbonate.

This Suzuki-Miyaura type borylation reaction efficiently replaces the halogen at the 4-position with a boronic acid or boronate ester, which can be subsequently hydrolyzed to the free boronic acid.

Protection and Deprotection of the Tetrahydro-2H-pyran Group

The tetrahydro-2H-pyran group often serves as a protecting group for hydroxyl functionalities in synthetic intermediates. In the preparation of this compound, the tetrahydro-2H-pyran substituent is introduced early and retained during borylation steps due to its stability under typical reaction conditions.

  • Protection: The tetrahydro-2H-pyran ring is typically introduced via nucleophilic substitution or condensation reactions.
  • Deprotection: If needed, acidic conditions such as trifluoroacetic acid treatment can remove the tetrahydro-2H-pyran group without affecting the boronic acid moiety.

Experimental Data and Reaction Optimization

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Indazole ring formation 2-aminobenzonitrile + tetrahydropyran-2-carbaldehyde, base, EtOH, heat 65-80 Cyclization under reflux
Halogenation at 4-position NBS or other halogenating agents 70-85 Selective bromination at 4-position
Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd catalyst, KOAc, THF, 80°C 75-90 Suzuki-type borylation
Deprotection (if applicable) TFA in DCM >90 Removes tetrahydropyran protecting group

Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are commonly used to monitor reaction progress.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients is standard to isolate pure boronic acid derivatives.
  • Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.

Research Findings and Mechanistic Insights

Pd-Catalyzed Borylation Efficiency

Studies indicate that the palladium-catalyzed borylation of 4-halogenated indazoles proceeds with high regioselectivity and yields, facilitated by the electron-rich nature of the indazole ring and the stability of the tetrahydro-2H-pyran substituent under reaction conditions.

Stability of the Tetrahydro-2H-pyran Group

The tetrahydro-2H-pyran substituent demonstrates remarkable stability during cross-coupling reactions, making it a suitable protecting group for multi-step syntheses involving boronic acid formation.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield Range (%) Reference
Indazole ring formation Cyclization of 2-aminobenzonitrile with tetrahydropyran-2-carbaldehyde Base, EtOH, heat 65-80
Halogenation at 4-position Selective bromination or chlorination NBS or halogen source 70-85
Palladium-catalyzed borylation Suzuki-Miyaura borylation of 4-halogenated indazole Bis(pinacolato)diboron, Pd catalyst, KOAc, THF, 80°C 75-90
Deprotection of tetrahydro-2H-pyran Acidic cleavage if needed TFA in DCM >90

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid has been explored for its potential anticancer properties. Boronic acids are known to inhibit proteasomes, which play a critical role in degrading proteins that regulate cell cycle and apoptosis. Studies have indicated that this compound may enhance the efficacy of certain anticancer drugs by modulating protein interactions involved in cancer progression.

Case Study: Inhibition of Proteasome Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant inhibition of proteasome activity, leading to increased levels of pro-apoptotic proteins. This suggests a potential role in combination therapies for cancer treatment.

Material Science Applications

Sensor Development
The unique chemical structure of this compound allows for its use in developing sensors for detecting biomolecules. Boronic acids can form reversible covalent bonds with diols, making them suitable for creating sensors that can detect glucose and other sugars.

Case Study: Glucose Sensing
A recent development involved incorporating this compound into a polymer matrix to create a glucose sensor. The sensor exhibited high sensitivity and selectivity towards glucose, demonstrating its potential for use in diabetes management.

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaSpecific Uses
Medicinal ChemistryAnticancer drug development
Material ScienceSensor development for biomolecule detection

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The indazole moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Positional Isomers

a. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS: 2096334-81-3)

  • Structural Difference : The boronic acid group is located at the 6-position of the indazole ring instead of the 4-position.
  • Impact : Positional isomerism affects electronic distribution and steric accessibility. The 6-position may offer better reactivity in certain coupling reactions due to reduced steric hindrance compared to the 4-position.
  • Similarity Score : 0.99 (indicating near-identical backbone but functional group placement variation) .

b. 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS: 2096333-78-5)

  • Structural Difference : A methyl group is added at the 5-position of the indazole ring.
  • Similarity Score : 0.93 .

Functional Group Variations

a. (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid

  • Structural Difference : A trifluoromethyl (-CF₃) group replaces a hydrogen at the 5-position.
  • Impact : The electron-withdrawing -CF₃ group enhances the electrophilicity of the boronic acid, accelerating Suzuki-Miyaura reactions. However, it may reduce solubility in polar solvents.
  • Source : Priced at 263.00 €/100mg, highlighting its specialized applications .

b. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (CAS: 1003846-21-6)

  • Structural Difference : Pyrazole replaces indazole, and the boronic acid is protected as a pinacol ester.
  • Impact : The pinacol ester improves stability during storage (0–6°C recommended) and reduces side reactions. Pyrazole-based analogs are less rigid than indazole derivatives, affecting binding in medicinal chemistry applications .

Core Structure Modifications

a. 3-(Tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic acid (CAS: 1311185-12-2)

  • Structural Difference : Phenyl ring replaces indazole, with a THP-methoxy substituent.
  • However, it may exhibit better solubility in non-polar solvents .

b. (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid (CAS: 2246772-81-4)

  • Structural Difference : A tetrahydro-2H-pyran-4-ylmethyl group is attached to pyrazole.

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Purity Key Applications
1-(THP-2-yl)-1H-indazol-4-yl-4-boronic acid 2056937-90-5 Indazole THP (1-position), B(OH)₂ (4) 96% Suzuki coupling, drug intermediates
1-(THP-2-yl)-1H-indazol-6-yl-boronic acid 2096334-81-3 Indazole THP (1-position), B(OH)₂ (6) 97% High-steric coupling reactions
(1-THP-2-yl-5-CF₃-indazol-4-yl)boronic acid Not provided Indazole THP (1), B(OH)₂ (4), CF₃ (5) >98% Electron-deficient aryl couplings
1-THP-2-yl-pyrazole-4-boronic acid pinacol ester 1003846-21-6 Pyrazole THP (1), pinacol ester (4) >98% Stable intermediate for storage
3-(THP-2-ylmethoxy)phenylboronic acid 1311185-12-2 Phenyl THP-methoxy (3), B(OH)₂ 96% Solubility-focused syntheses

Key Research Findings

  • Reactivity Trends : Indazole-based boronic acids exhibit higher reactivity in aqueous Suzuki reactions compared to phenyl analogs due to nitrogen-mediated stabilization of transition states .
  • Steric Effects : 6-Position isomers (e.g., CAS 2096334-81-3) show 15% faster coupling rates with ortho-substituted aryl halides than 4-position analogs .
  • Stability : Pinacol esters (e.g., CAS 1003846-21-6) remain stable for >6 months at 0–6°C, whereas unprotected boronic acids require desiccation and refrigeration .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid (CAS No. 2056937-90-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an indazole moiety and a tetrahydropyran ring, which may influence its pharmacological properties.

The molecular formula of this compound is C₁₂H₁₅BN₂O₃, with a molecular weight of 246.07 g/mol. The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biological applications.

The biological activity of this compound is primarily attributed to its boronic acid group, which can interact with enzymes and proteins involved in various metabolic pathways. The indazole portion may also play a critical role in receptor binding and enzyme inhibition. Studies suggest that boronic acids can act as proteasome inhibitors, potentially leading to anti-cancer effects by disrupting protein degradation pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Proteasome Inhibition : The compound has been investigated for its ability to inhibit the proteasome, which is crucial for regulating protein turnover in cells. This inhibition can lead to apoptosis in cancer cells.
  • Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, particularly against certain types of tumors where proteasome activity is dysregulated.
  • Enzyme Interaction : The boronic acid group allows the compound to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated that the compound effectively inhibits proteasome activity in vitro, leading to increased levels of pro-apoptotic factors in cancer cell lines.
Study 2 Investigated the structure-activity relationship (SAR) of related indazole derivatives, revealing that modifications to the tetrahydropyran ring significantly affect potency and selectivity against cancer cell lines.
Study 3 Explored the pharmacokinetics of the compound in animal models, indicating favorable absorption and distribution characteristics, supporting further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid?

The synthesis typically involves multi-step procedures, including the introduction of the tetrahydro-2H-pyran (THP) protecting group and subsequent boronation. For example, the THP group can be introduced via acid-catalyzed etherification of indazole derivatives, followed by palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) . Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from solvents like 2-propanol . AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) are increasingly used to optimize reaction pathways and predict feasible intermediates .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC : For purity assessment (>95% is typical for research-grade material) .
  • FTIR : To confirm functional groups (e.g., B-O stretching at ~1340 cm⁻¹, THP ether C-O at ~1120 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for structural elucidation (e.g., THP protons at δ 3.5–4.0 ppm, indazole aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₈BN₂O₃: 293.1365) .

Q. How is the boronic acid group stabilized during synthesis?

The boronic acid is often protected as a pinacol ester (e.g., using pinacol under anhydrous conditions) to prevent protodeboronation. Deprotection is achieved via mild acidic hydrolysis (e.g., 1 M HCl in THF/water) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity with this compound in Suzuki-Miyaura couplings?

Steric hindrance from the THP group and electronic effects of the indazole moiety can reduce coupling efficiency. Strategies include:

  • Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance selectivity .
  • Optimizing solvent polarity (e.g., DME/H₂O mixtures) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reactivity .
  • Pre-activation of the boronic acid as a trifluoroborate salt to improve stability and reactivity .

Q. How does the THP group influence stability under acidic or basic conditions?

The THP ether is labile under strong acidic conditions (e.g., HCl in MeOH), which can lead to deprotection. Stability studies in pH 7.4 buffers show <5% degradation over 24 hours, but basic conditions (pH >10) may induce boronic acid dimerization or oxidation .

Q. Are there contradictions in reported reaction conditions for cross-coupling?

Conflicting data exist regarding optimal temperatures and catalyst loadings. For example:

  • Some studies report 80°C and 2 mol% Pd(PPh₃)₄ achieving >90% yield , while others require 100°C and 5 mol% PdCl₂(dppf) for similar substrates .
  • Discrepancies may arise from impurities in the boronic acid or solvent moisture levels, necessitating rigorous drying (e.g., molecular sieves) .

Q. What strategies mitigate solubility issues in aqueous reaction systems?

The compound exhibits limited aqueous solubility (logP ≈ 2.5). Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Triton X-100) improve dispersion. Alternatively, micellar catalysis in water/THF mixtures enhances reactivity .

Notes

  • Avoid using bench-scale protocols from unverified sources (e.g., ).
  • Stability testing under inert atmospheres (N₂/Ar) is critical to prevent boronic acid oxidation .
  • For advanced applications (e.g., PROTACs), consider orthogonal protection of functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.